molecular formula C9H11NO3 B13630662 4-(2-Hydroxypropan-2-YL)picolinic acid

4-(2-Hydroxypropan-2-YL)picolinic acid

Cat. No.: B13630662
M. Wt: 181.19 g/mol
InChI Key: GZLPANPPXPXHDW-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)picolinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, which is a pyridinecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with isopropanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxypropan-2-yl)picolinic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a ligand and its ability to interact with biological targets .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-10-7(5-6)8(11)12/h3-5,13H,1-2H3,(H,11,12)

InChI Key

GZLPANPPXPXHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)C(=O)O)O

Origin of Product

United States

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